Sanggenol F

Description

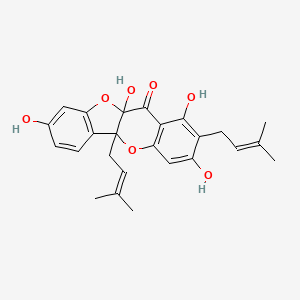

Sanggenol F is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). Structurally, this compound shares a flavonoid backbone with other Sanggenol and Sanggenon derivatives, differing in prenyl group positioning and stereochemistry, which may influence its pharmacological profile.

Properties

Molecular Formula |

C25H26O7 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3 |

InChI Key |

KDTSLDXCGUETMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

- Starting from commercially available 2,4,6-trihydroxyacetophenone, a concise and efficient total synthesis of racemic Sanggenol F was achieved in 15 steps, with an overall yield of 3.1% .

- Alternatively, starting from naturally occurring coumarin, a semi-synthetic route yielded racemic this compound with a yield of 11.1% .

Chemical Reactions Analysis

Sanggenol F undergoes several important reactions:

Adipocyte Differentiation: This compound promotes adipocyte differentiation .

Insulin Sensitivity Enhancement: It enhances insulin sensitivity .

Beneficial Adipokines Expression: This compound upregulates beneficial adipokines (e.g., adiponectin) .

Scientific Research Applications

Sanggenol F’s applications span various fields:

Diabetes Therapy: Its potential as a candidate for type 2 diabetes therapy has been explored .

Adipogenesis Research: This compound has been studied for its role in adipogenesis .

Metabolic Regulation: It may improve glucose and lipid metabolism .

Mechanism of Action

Sanggenol F exerts its effects through:

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B influences insulin sensitivity and adiposity .

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARγ and PPARα activation play crucial roles in adipose differentiation and function .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences among Sanggenol F and related compounds:

Mechanistic Insights

Sanggenol L vs. This compound

- Sanggenol L: Demonstrated potent anticancer activity in prostate cancer models. At 10–30 µM, it induces caspase-3/8/9 cleavage, PARP activation, and p53-mediated cell cycle arrest. It also suppresses PI3K/Akt/mTOR signaling, a pathway critical for cancer cell survival .

- This compound: While its synthesis is well-documented , bioactivity data are sparse.

Sanggenol A vs. This compound

- Sanggenol A: Specializes in antimicrobial and neuroprotective roles. It inhibits P. gingivalis proteases (Rgp > Kgp) at 10–30 µM, making it a candidate for periodontal therapy . It also protects neurons from glutamate toxicity .

- This compound: No direct evidence of antimicrobial activity, but its flavonoid core may confer antioxidant properties common to the Sanggenol family.

Sanggenon C vs. This compound

- Sanggenon C: A dimeric flavonoid with anti-inflammatory effects via NF-κB inhibition, reducing COX-2 and TNF-α expression .

- This compound: Lacks reported anti-inflammatory data, though its monomeric structure may limit potency compared to dimeric Sanggenons.

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible isolation of Sanggenol F from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (HPLC, TLC) for purification. Validate purity using NMR and mass spectrometry, as detailed in protocols for structurally similar flavonoids like Sanggenol L . Experimental sections in publications should explicitly describe solvents, column parameters, and spectral data to enable replication .

- Data Consideration : Include tables comparing yield percentages across extraction solvents and retention times from chromatographic profiles.

Q. Which in vitro assays are most robust for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., melanoma, prostate cancer) with IC50 calculations .

- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic populations .

- Cell Cycle Arrest : Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) and flow cytometry for cell cycle phase distribution .

Q. How can researchers validate the structural identity and purity of synthesized or isolated this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare 1H/13C spectra with published data for Sanggenol analogs (e.g., Sanggenol L ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for expected m/z).

- HPLC : Use a standardized column (C18) and mobile phase to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported effects on caspase-dependent vs. caspase-independent apoptosis pathways be resolved?

- Methodological Answer :

- Mechanistic Studies : Use caspase inhibitors (e.g., Z-VAD-FMK) in apoptosis assays to differentiate pathways. Pair with Western blotting for caspase-3/7 cleavage and AIF (caspase-independent marker) .

- Data Integration : Perform meta-analysis of existing studies, highlighting variables like cell type, dosage, and exposure duration. Use tools like PRISMA guidelines to systematize literature review .

- Example Table :

| Study | Cell Line | Caspase Inhibition Result | AIF Activation | Proposed Pathway |

|---|---|---|---|---|

| A | Melanoma | Partial apoptosis | Yes | Caspase-independent |

| B | Prostate | Complete inhibition | No | Caspase-dependent |

Q. What computational strategies predict this compound’s binding interactions with PI3K/Akt/mTOR pathway targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against PI3K (PDB ID: 4L23) or mTOR (PDB ID: 4JSV). Validate with free energy calculations (MM-GBSA) .

- Molecular Dynamics (MD) : Run 100+ ns simulations to assess binding stability (e.g., RMSD < 2.0 Å) and interaction persistence (e.g., hydrogen bonds with catalytic residues) .

Q. How should researchers design experiments to investigate this compound’s dual role in cell cycle arrest and apoptosis?

- Methodological Answer :

- Time-Course Experiments : Harvest cells at 24, 48, and 72 hours post-treatment for parallel analysis of:

- Apoptosis markers (e.g., PARP cleavage via Western blot).

- Cell cycle regulators (e.g., p53, p21 via qPCR) .

- Single-Cell RNA Sequencing : Identify transcriptomic signatures differentiating arrested vs. apoptotic populations .

Guidance for Addressing Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.